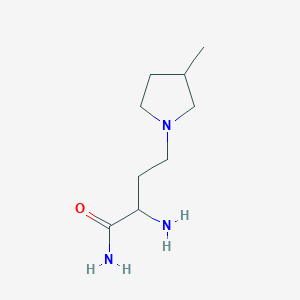
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is a chemical compound with a molecular formula of C6H12ClFN2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride typically involves the reaction of 2-oxopyrrolidine with 2-fluoroethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoroethylamine: Shares the fluoroethyl group but lacks the pyrrolidinone structure.
2-Oxopyrrolidine: Contains the pyrrolidinone structure but lacks the fluoroethyl group.
Fluoropyridines: Similar in containing fluorine but differ in the core structure.
Uniqueness
1-(2-Fluoroethyl)-2-oxopyrrolidin-3-aminium chloride is unique due to the combination of the fluoroethyl group and the pyrrolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H12ClFN2O |
|---|---|
Peso molecular |
182.62 g/mol |
Nombre IUPAC |
[1-(2-fluoroethyl)-2-oxopyrrolidin-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H11FN2O.ClH/c7-2-4-9-3-1-5(8)6(9)10;/h5H,1-4,8H2;1H |
Clave InChI |
URRGZZKCOHUPKC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)C1[NH3+])CCF.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)

![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)
![n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13626826.png)





![4-[1-(difluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B13626860.png)



